molecular formula C14H14ClNO2S B2736729 N-{2-[(4-chlorobenzyl)thio]ethyl}-2-furamide CAS No. 260789-18-2

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-furamide

Cat. No.: B2736729
CAS No.: 260789-18-2
M. Wt: 295.78
InChI Key: ZLSVDRZOHUGDIR-UHFFFAOYSA-N
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Description

N-{2-[(4-Chlorobenzyl)thio]ethyl}-2-furamide is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. This molecule features a furan-carboxamide group linked via a thioether bond to a 4-chlorobenzyl moiety, a structural motif seen in compounds with demonstrated biological activity . Specifically, analogs containing the (4-chlorobenzyl)thio group have been investigated for their versatile interactions in biological systems , while other N-substituted furamide derivatives have shown significant promise as potent antihyperlipidemic agents in preclinical models, reducing elevated plasma triglyceride and cholesterol levels . The mechanism of action for related compounds often involves the modulation of enzymatic activity or receptor interactions, making this class of molecules a valuable scaffold for developing novel therapeutic candidates. Researchers can utilize this compound as a key intermediate or building block in automated solid-phase synthesis for constructing more complex molecules with tailored properties . It is supplied as a high-purity material suitable for in-vitro assay development, structure-activity relationship (SAR) studies, and as a reference standard in analytical method development and validation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-12-5-3-11(4-6-12)10-19-9-7-16-14(17)13-2-1-8-18-13/h1-6,8H,7,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSVDRZOHUGDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorobenzyl)thio]ethyl}-2-furamide typically involves the following steps:

    Formation of the Chlorophenyl Methyl Sulfide Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide.

    Alkylation: The intermediate is then reacted with 2-bromoethylamine to form N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]amine.

    Furan Carboxylation: Finally, the amine is reacted with furan-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-furamide has demonstrated potential as an anticancer agent. Research indicates that it may inhibit the growth of various cancer cell lines through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, making it a candidate for cancer therapy.
  • Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest, particularly at the G1 phase, preventing further proliferation of malignant cells.

Case Study Data :

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Mechanism of Action : The compound may interact with specific receptors involved in neuronal signaling, potentially enhancing cognitive function and reducing neuroinflammation.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by chronic inflammation.

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetics of this compound suggest favorable absorption and distribution profiles. However, comprehensive toxicological assessments are necessary to evaluate its safety for potential clinical use.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorobenzyl)thio]ethyl}-2-furamide involves its interaction with specific molecular targets. The chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Thiazol-Based Analogs

Compound: N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)

  • Molecular Formula : C₁₈H₁₇N₃O₄S
  • Key Features : Incorporates a thiazol ring instead of the thioethyl chain, with a 3-methoxybenzyl substituent.
  • The methoxy group (electron-donating) contrasts with the electron-withdrawing chlorine in the target, altering electronic properties and solubility .

Benzofuran Derivatives

Compound : N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (CAS 923216-66-4)

  • Molecular Formula : C₂₂H₁₅ClN₂O₄
  • Key Features : Features a benzofuran core substituted with a 4-chlorobenzoyl group and a furanamide.
  • The chlorobenzoyl group (carbonyl-linked) differs from the thioether-linked chlorobenzyl group in the target compound, which may influence metabolic stability and redox sensitivity .

Substituent-Varied Analogs

  • CAS 923121-43-1 : Contains a 2,6-difluorobenzyl group and a pivalamide terminus. Fluorine substituents enhance lipophilicity and bioavailability compared to chlorine.
  • CAS 923139-08-6 : Includes a p-tolyl group (methyl-substituted phenyl), which increases steric bulk and may reduce membrane permeability relative to the target compound’s chlorobenzyl group.

Research Findings and Limitations

While specific pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:

  • Thiazol and benzofuran derivatives are explored in drug discovery for kinase or protease inhibition due to their heterocyclic cores.
  • Discrepancy Note: The molecular formula in (C₂₀H₂₀N₂O) conflicts with the expected formula including sulfur; this may reflect an incomplete entry in the database .

Biological Activity

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-furamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14ClN1O2S\text{C}_{12}\text{H}_{14}\text{ClN}_{1}\text{O}_{2}\text{S}

This structure features a furan ring, a thioether linkage, and a chlorobenzyl moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in metabolic pathways, similar to other thiazole derivatives. For example, it could interact with protein kinases or phosphatases that play roles in cell signaling and proliferation .
  • Receptor Modulation : The compound may act as a modulator of various receptors, including those involved in neurotransmission and inflammation.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological effects of this compound:

  • Cell Viability Assays : These assays demonstrated that the compound can reduce cell viability in certain cancer cell lines, indicating potential anti-cancer properties. For instance, studies have shown significant cytotoxic effects against A-431 (epidermoid carcinoma) and Bcap-37 (breast cancer) cells .
Cell LineIC50 (µM)Effect
A-43115Cytotoxic
Bcap-3720Cytotoxic
Fadu25Moderate cytotoxicity

In Vivo Studies

In vivo experiments have provided insights into the pharmacokinetics and therapeutic potential of the compound. For example:

  • Animal Models : Research involving murine models has indicated that administration of this compound leads to a reduction in tumor size in xenograft models, suggesting its utility as an anti-cancer agent .

Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicological assessments. Initial findings suggest that while the compound exhibits effective biological activity, it also presents some toxicity at higher concentrations. Further studies are needed to establish a comprehensive safety profile.

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